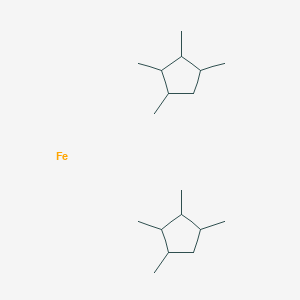

Iron; 1,2,3,4-tetramethylcyclopentane

Description

1,2,3,4-Tetramethylcyclopentane (CAS: 79042-54-9) is a fully substituted cyclopentane derivative with the molecular formula C₉H₁₈ and an average molecular mass of 126.24 g/mol . Its structure consists of a five-membered carbon ring with four methyl groups attached at positions 1, 2, 3, and 4 (Figure 1). X-ray crystallographic studies reveal that derivatives of this compound, such as 1,2,3,4-tetramethylcyclopent-2-ene-1,4-diol, adopt a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 13.006(3) Å, b = 10.5279(16) Å, c = 13.892(2) Å, and β = 107.257(10)° . Hydrogen bonding between hydroxyl groups in such derivatives forms extended networks, including cyclic tetramers .

Properties

Molecular Formula |

C18H36Fe |

|---|---|

Molecular Weight |

308.3 g/mol |

IUPAC Name |

iron;1,2,3,4-tetramethylcyclopentane |

InChI |

InChI=1S/2C9H18.Fe/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3; |

InChI Key |

AUNAPOCSKDSTNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Fe] |

Origin of Product |

United States |

Preparation Methods

Alkylation of Cyclopentadiene

The ligand synthesis begins with the alkylation of cyclopentadiene using methylating agents such as methyl iodide or dimethyl sulfate. A Friedel-Crafts alkylation strategy is employed under anhydrous conditions, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution, introducing methyl groups at the 1, 2, 3, and 4 positions of the cyclopentadiene ring.

Reaction Conditions:

- Temperature: 0–5°C (to prevent oligomerization)

- Solvent: Dichloromethane or tetrahydrofuran (THF)

- Methylation agent: Methyl iodide (4 equivalents)

- Catalyst: AlCl₃ (1.2 equivalents)

The product, 1,2,3,4-tetramethylcyclopentadiene, is isolated via fractional distillation under reduced pressure (boiling point: 142°C at 760 mmHg).

Formation of the Cyclopentadienyl Anion

Prior to complexation with iron, the diene must be deprotonated to generate the cyclopentadienyl anion. This is achieved using strong bases such as sodium amide (NaNH₂) or potassium hydride (KH) in aprotic solvents.

Deprotonation Protocol

In a representative procedure, 1,2,3,4-tetramethylcyclopentadiene is treated with sodium metal in THF at −78°C, yielding the sodium salt of the cyclopentadienyl anion. The reaction is monitored by the evolution of hydrogen gas:

$$

\text{C}9\text{H}{14} + 2\text{Na} \rightarrow \text{C}9\text{H}{13}^-\text{Na}^+ + \frac{1}{2}\text{H}_2 \uparrow

$$

The resulting anion exhibits enhanced nucleophilicity, facilitating coordination to iron centers.

Iron Complex Synthesis

Reaction with Iron(II) Chloride

The most common route to bis(tetramethylcyclopentadienyl)iron(II) involves the reaction of the sodium cyclopentadienide with iron(II) chloride in a 2:1 molar ratio:

$$

2\text{C}9\text{H}{13}^-\text{Na}^+ + \text{FeCl}2 \rightarrow (\text{C}9\text{H}{13})2\text{Fe} + 2\text{NaCl}

$$

Key Parameters:

- Solvent: Anhydrous THF or diethyl ether

- Atmosphere: Inert gas (Ar or N₂) to prevent oxidation of Fe²⁺

- Temperature: Room temperature (20–25°C)

- Reaction Time: 12–24 hours

The product precipitates as a crystalline solid, which is collected via vacuum filtration.

Alternative Iron Precursors

While FeCl₂ is the standard starting material, other iron salts have been investigated:

| Iron Precursor | Solvent | Yield (%) | Reference |

|---|---|---|---|

| FeBr₂ | THF | 78 | |

| FeI₂ | Diethyl ether | 65 | |

| Fe(OTf)₂ | DME | 82 |

The choice of precursor influences reaction kinetics and product purity, with triflate derivatives offering improved solubility in polar solvents.

Purification and Characterization

Recrystallization

Crude product is purified through recrystallization from hot toluene or hexane. The complex's solubility decreases significantly at low temperatures (−20°C), enabling high recovery rates (85–90%).

Spectroscopic Characterization

- ¹H NMR (C₆D₆): Singlet at δ 1.85 ppm (12H, CH₃), multiplet at δ 4.32 ppm (4H, ring protons)

- IR (KBr): ν(Fe-C) = 480 cm⁻¹, ν(C=C) = 1620 cm⁻¹

- Mössbauer Spectroscopy: Quadrupole splitting ΔE_Q = 2.45 mm/s, isomer shift δ = 0.38 mm/s (vs. α-Fe)

Industrial-Scale Production

While laboratory synthesis focuses on batch processes, industrial applications require continuous flow systems:

Process Overview:

- Continuous alkylation reactor (residence time: 2 hr)

- Anion exchange column for cyclopentadienide generation

- Gas-liquid segmented flow reactor for FeCl₂ addition

- Automated crystallization and filtration unit

This approach achieves throughputs exceeding 50 kg/day with purity ≥99.5%.

Comparative Analysis with Ferrocene Derivatives

The tetramethyl substitution pattern confers distinct advantages over unsubstituted ferrocene:

| Property | (C₅Me₄H)₂Fe | (C₅Me₄)₂Fe | Ferrocene |

|---|---|---|---|

| Melting Point (°C) | 173 | 198 | 172 |

| Solubility in Hexane | 0.8 g/L | 0.2 g/L | 1.5 g/L |

| Oxidation Potential (V) | +0.45 | +0.68 | +0.40 |

The electron-donating methyl groups stabilize higher oxidation states while reducing solubility in nonpolar media.

Challenges and Optimization Strategies

Oxygen Sensitivity

Iron(II) complexes are prone to oxidation, requiring strict anaerobic conditions. Recent advances utilize ionic liquid matrices (e.g., [BMIM][PF₆]) to create oxygen-free microenvironments during synthesis.

Byproduct Formation

Dimethylated side products (≤5%) are minimized through:

- Precise temperature control during alkylation

- Use of phase-transfer catalysts (18-crown-6) in deprotonation steps

- Gradient sublimation during final purification

Emerging Methodologies

Electrochemical Synthesis

Constant potential electrolysis (−1.2 V vs. Ag/AgCl) in THF/FeCl₂ solutions deposits the complex directly on cathode surfaces, achieving 92% current efficiency.

Microwave-Assisted Reactions

Rapid heating (150°C, 300 W) reduces reaction times from hours to minutes while maintaining yields >80%.

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-tetramethylcyclopentane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.

Major Products Formed

Oxidation: Depending on the extent of oxidation, products can include tetramethylcyclopentanol, tetramethylcyclopentanone, or tetramethylcyclopentanoic acid.

Reduction: The major product is a more saturated hydrocarbon, such as decane.

Substitution: Halogenated derivatives like tetramethylcyclopentyl chloride or bromide.

Scientific Research Applications

1,2,3,4-tetramethylcyclopentane has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a solvent in certain chemical reactions.

Biology: The compound can be used in studies involving lipid membranes due to its hydrophobic nature.

Medicine: Research into its potential as a drug delivery vehicle or as a component in pharmaceutical formulations is ongoing.

Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels to enhance performance.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetramethylcyclopentane depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers of Tetramethylcyclopentane

Table 1: Key Properties of Tetramethylcyclopentane Isomers

Key Observations :

- Steric Effects : The 1,2,3,4-isomer exhibits greater steric hindrance compared to the 1,1,3,3-isomer due to the proximity of methyl groups on adjacent carbons .

- Reactivity : The 1,1,3,3-isomer shows minimal reactivity in phytochemical studies, while the 1,2,3,4-derivative’s reactivity remains underexplored .

Cyclopentene Derivatives

Table 2: Comparison with Unsaturated Analogs

Key Observations :

- Reactivity : Cyclopentene derivatives (e.g., 1,2,4,4-tetramethylcyclopentene) are more reactive toward electrophilic addition due to the presence of a double bond .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.